molecular formula C6H6N2O3 B113225 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 89640-79-9

5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B113225
CAS RN: 89640-79-9
M. Wt: 154.12 g/mol
InChI Key: QMJIMNGWYFBQKB-UHFFFAOYSA-N
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Description

5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol. It is less studied but is of interest as a complexating agent and in pharmaceuticals .


Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles . The reactions of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid have also been studied. This compound easily reacts with alkyl halides regioselectively at the S atom to give sulfides .


Molecular Structure Analysis

The molecular structure of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid, a related compound, has been analyzed. The empirical formula is C6H5NO3, and the InChI key is UEYQJQVBUVAELZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

In terms of chemical reactions, 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid easily reacts with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles were also introduced in the reaction .

Scientific Research Applications

Drug Precursors and Pharmaceutical Intermediates

5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid: derivatives are valuable as drug precursors. They are used in the synthesis of various pharmaceutical compounds due to their reactivity and functional group compatibility . The derivatives of this compound can be modified to produce drugs with hypolipidemic, hypocholesterolemic, and neuroprotective effects .

Complexation Agents

This compound is of interest as a complexating agent. It can form complexes with metals, which can be utilized in analytical chemistry for the detection or quantification of metal ions .

Ligands for Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can be studied for their structural properties or potential use in catalysis .

Bioactive Molecule Synthesis

It is involved in the synthesis of bioactive molecules that exhibit a wide spectrum of biological activity. This includes the development of new molecules that can interact with biological systems in specific ways to produce therapeutic effects .

Antiprion Activity

Derivatives of this compound are used in the synthesis of pyrazolone derivatives, which have been studied for their antiprion activity. This is significant in the research of neurodegenerative diseases like Creutzfeldt-Jakob disease .

Antibacterial Studies

The compound is also a reactant in the synthesis of heterocyclic thiazolidinone and azetidinone compounds, which are explored for their antibacterial properties .

Organic Synthesis Research

In organic synthesis, this compound is used to study various reactions, including heterocyclocondensation, which is a key reaction in the synthesis of many organic compounds .

Material Science

The derivatives of 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be used in material science, particularly in the development of organic materials with specific electronic or photonic properties .

properties

IUPAC Name

5-amino-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJIMNGWYFBQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623073
Record name 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS RN

89640-79-9
Record name 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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